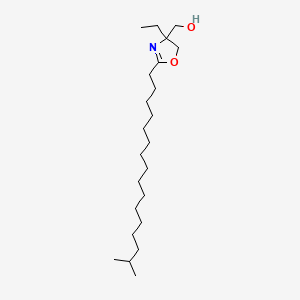
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glutamina, N2-L-treonil-, éster octadecílico, monohidrocloruro es un compuesto sintético derivado de la D-glutamina y la L-treonina. Este compuesto se caracteriza por la presencia de un grupo éster octadecílico y una sal monohidrocloruro. Es un derivado de aminoácidos y se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de D-Glutamina, N2-L-treonil-, éster octadecílico, monohidrocloruro generalmente implica la esterificación de D-glutamina con octadecanol en presencia de un catalizador adecuado. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis. El éster resultante se hace reaccionar luego con L-treonina para formar el compuesto deseado. El paso final implica la adición de ácido clorhídrico para formar la sal monohidrocloruro.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y catalizadores de grado industrial para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
D-Glutamina, N2-L-treonil-, éster octadecílico, monohidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar aminas y alcoholes.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los nucleófilos como los iones hidróxido y las aminas se utilizan comúnmente.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos y cetonas.
Reducción: Formación de aminas primarias y alcoholes.
Sustitución: Formación de ésteres y amidas sustituidos.
Aplicaciones Científicas De Investigación
D-Glutamina, N2-L-treonil-, éster octadecílico, monohidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Estudiado por su papel en el metabolismo celular y la síntesis de proteínas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de trastornos metabólicos y como agente de administración de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y como aditivo en formulaciones cosméticas.
Mecanismo De Acción
El mecanismo de acción de D-Glutamina, N2-L-treonil-, éster octadecílico, monohidrocloruro implica su interacción con enzimas y receptores celulares. Se sabe que modula la actividad de la glutamina sintetasa y la glutaminasa, enzimas involucradas en el metabolismo de la glutamina. El compuesto también afecta las vías de señalización como el factor nuclear kappa B (NF-kB) y las quinasas activadas por mitógenos (MAPKs), que desempeñan un papel en la supervivencia y proliferación celular .
Comparación Con Compuestos Similares
Compuestos Similares
L-Glutamina: Un aminoácido de origen natural con funciones metabólicas similares.
N-Acetil D-Glucosamina: Otro derivado de aminoácidos con aplicaciones en medicina regenerativa.
Unicidad
D-Glutamina, N2-L-treonil-, éster octadecílico, monohidrocloruro es único debido a su estructura esterificada y la presencia de un grupo octadecílico, que aumenta su lipofilia y potencial para su uso en sistemas de administración de fármacos. Su capacidad para modular enzimas y vías de señalización específicas también lo diferencia de otros compuestos similares.
Propiedades
Número CAS |
153508-78-2 |
|---|---|
Fórmula molecular |
C27H54ClN3O5 |
Peso molecular |
536.2 g/mol |
Nombre IUPAC |
octadecyl (2R)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C27H53N3O5.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35-27(34)23(19-20-24(28)32)30-26(33)25(29)22(2)31;/h22-23,25,31H,3-21,29H2,1-2H3,(H2,28,32)(H,30,33);1H/t22-,23-,25+;/m1./s1 |
Clave InChI |
CFAQIFRMETZEQI-VJFZGSQUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.Cl |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




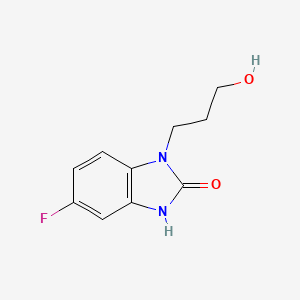

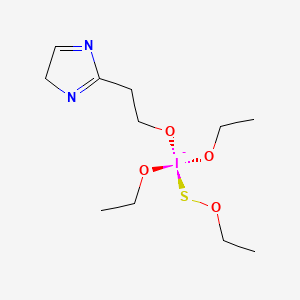

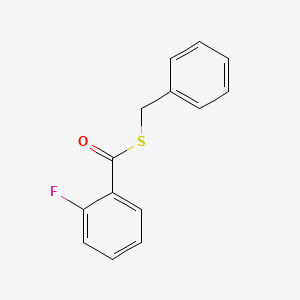

![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
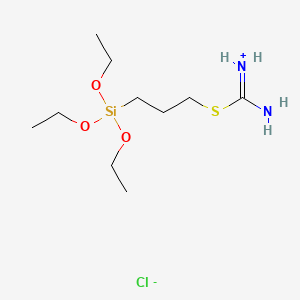
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)


